

# An In-depth Technical Guide to the Thermochemical Properties of Ethyl Benzoate

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## Compound of Interest

Compound Name: Ethyl benzoate

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This technical guide provides a comprehensive overview of the thermochemical data for **ethyl benzoate** ( $C_6H_5COOC_2H_5$ ). It is intended for researchers, scientists, and professionals in drug development who require accurate and detailed information on the thermodynamic properties of this compound. This document summarizes key quantitative data, outlines experimental methodologies for their determination, and presents a logical workflow for acquiring thermochemical parameters.

## Thermochemical Data

The following tables summarize the key thermochemical properties of **ethyl benzoate**. The data is compiled from critically evaluated sources and peer-reviewed literature.

Table 1: Standard Molar Enthalpy of Formation

Phase	$\Delta_f H^\circ(298.15\text{ K})$ (kJ/mol)	Method	Reference
Liquid	$-359.9 \pm 1.5$	Combustion Calorimetry	Steele, W.V., et al. (2002)[1][2][3]
Ideal Gas	$-308.2 \pm 1.8$	Calculated from liquid phase data	Steele, W.V., et al. (2002)[1][2][3]

Table 2: Standard Molar Entropy and Heat Capacity

Property	Value	Temperature (K)	Phase	Reference
Standard Molar Entropy ( $S^\circ$ )				
425.46 J/(mol·K)	298.15	Ideal Gas	NIST WebThermo Tables[4]	
Molar Heat Capacity at Constant Pressure ( $C_p$ )				
215.1 J/(mol·K)	298.15	Liquid	Fuchs, R. (1979) via NIST WebBook[1]	
179.3 J/(mol·K)	298.15	Ideal Gas	NIST WebThermo Tables[4]	

Table 3: Phase Change and Other Thermodynamic Properties

Property	Value	Unit	Reference
Boiling Point (at 101.325 kPa)	485 K	K	NIST WebBook[1]
Enthalpy of Vaporization ( $\Delta_{\text{vap}}H^\circ$ )	$51.7 \pm 0.3$	kJ/mol at 298.15 K	Steele, W.V., et al. (2002)[1][2][3]
Triple Point Temperature	238.6	K	NIST WebThermo Tables[4]
Critical Temperature	690	K	NIST WebThermo Tables[4]
Critical Pressure	3026	kPa	NIST WebThermo Tables[4]

## Experimental Protocols

The determination of the thermochemical data presented above relies on precise experimental techniques. The following sections detail the methodologies employed in the cited literature.

### 2.1. Combustion Calorimetry for Enthalpy of Formation

The standard enthalpy of formation of liquid **ethyl benzoate** was determined using a high-precision oxygen rotating-bomb calorimeter.<sup>[2]</sup><sup>[3]</sup>

- Apparatus: A rotating-bomb calorimeter was used for the combustion experiments. The energy equivalent of the calorimeter was determined by the combustion of certified benzoic acid.<sup>[3]</sup>
- Sample Preparation: The liquid **ethyl benzoate** sample was placed in a platinum crucible. An auxiliary substance, such as mineral oil, was used to ensure complete combustion. A cotton fuse was used to ignite the sample.<sup>[3]</sup>
- Experimental Procedure:
  - The bomb was charged with the sample and approximately 3.04 MPa of high-purity oxygen.
  - The calorimeter was filled with a known mass of water, and the initial temperature was recorded.
  - The sample was ignited, and the temperature change of the calorimeter was monitored until a final steady temperature was reached.
  - The energy of combustion was calculated from the temperature rise and the energy equivalent of the calorimeter.
  - Corrections were applied for the formation of nitric acid from residual nitrogen in the bomb and for the combustion of the fuse and auxiliary substance.
  - The standard enthalpy of combustion was then used to derive the standard enthalpy of formation.

## 2.2. Ebulliometry for Vapor Pressure and Enthalpy of Vaporization

Vapor pressures of **ethyl benzoate** were measured using a twin ebulliometric apparatus.<sup>[2][3]</sup>

- Apparatus: The ebulliometers were designed to measure the boiling temperature of the liquid at a known pressure. The pressure was controlled and measured with a precision mercury manometer.
- Experimental Procedure:
  - The **ethyl benzoate** sample was placed in the ebulliometer.
  - The system pressure was set to a desired value.
  - The sample was heated until it boiled, and the equilibrium temperature was recorded.
  - This procedure was repeated at various pressures to obtain a set of vapor pressure-temperature data.
  - The enthalpy of vaporization was then calculated from the slope of the  $\ln(p)$  versus  $1/T$  plot (Clausius-Clapeyron equation).

## 2.3. Differential Scanning Calorimetry (DSC) for Heat Capacity

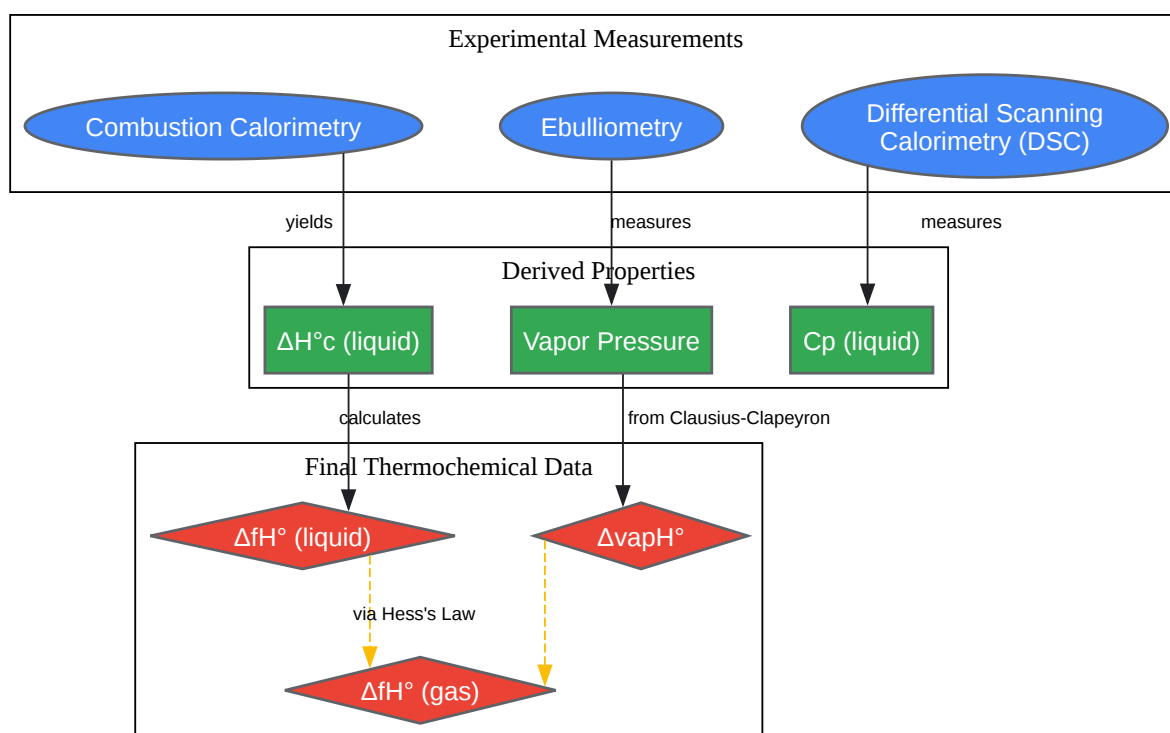
The heat capacity of liquid **ethyl benzoate** was measured using a differential scanning calorimeter.<sup>[2]</sup>

- Apparatus: A differential scanning calorimeter measures the difference in the amount of heat required to increase the temperature of a sample and a reference.
- Experimental Procedure:
  - A known mass of the **ethyl benzoate** sample was sealed in an aluminum pan. An empty pan was used as the reference.
  - The sample and reference were heated at a constant rate over the desired temperature range.

- The difference in heat flow to the sample and reference was recorded as a function of temperature.
- This heat flow difference is directly proportional to the heat capacity of the sample.

## Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of key thermochemical properties of **ethyl benzoate**.



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Workflow for determining thermochemical properties.

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## References

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